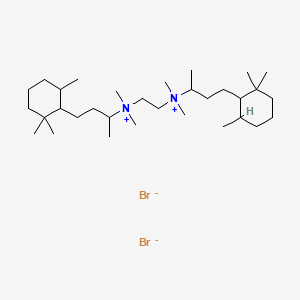

Ethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide)

Description

Ethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) is a bis-quaternary ammonium compound characterized by two dimethylammonium groups linked by an ethylene (two-carbon) chain. Each ammonium center is substituted with a bulky 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl group, contributing to its lipophilic nature. The cyclohexyl substituents likely enhance membrane interaction, a common mechanism for quaternary ammonium compounds (QACs) .

Properties

CAS No. |

72017-49-3 |

|---|---|

Molecular Formula |

C32H66Br2N2 |

Molecular Weight |

638.7 g/mol |

IUPAC Name |

2-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]ethyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C32H66N2.2BrH/c1-25-15-13-21-31(5,6)29(25)19-17-27(3)33(9,10)23-24-34(11,12)28(4)18-20-30-26(2)16-14-22-32(30,7)8;;/h25-30H,13-24H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

LESLHSIXTZSIMM-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) involves multiple steps, including the reaction of ethylene with dimethylamine and subsequent alkylation with 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl bromide. The reaction conditions typically require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

Ethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of bis-QACs differentiated by alkyl chain length and substituents. Key analogs include:

Table 1: Structural and Functional Comparison of Bis-QACs

*Calculated based on (dibromide analog).

Key Trends and Findings

Chain Length and Bioactivity: Shorter chains (C2–C3) may exhibit reduced antimicrobial efficacy compared to hexamethylene (C6) analogs like Triclobisonium chloride, which is FDA-approved for vaginal antiseptic use . Longer chains (C5–C8) show increased lipophilicity, enhancing membrane disruption but risking cytotoxicity .

Substituent Effects :

- The 2,2,6-trimethylcyclohexyl group enhances lipid solubility, promoting interaction with bacterial membranes. This substituent is conserved across analogs, suggesting its critical role in activity .

- Bromide vs. Chloride Counterions: Bromide salts generally exhibit higher solubility than chlorides, which may explain the preference for bromide in experimental analogs (e.g., ) .

Toxicity and Solubility :

- Triclobisonium chloride (C6) has a proven safety profile in topical applications, while pentamethylene (C5) and octamethylene (C8) analogs are associated with higher toxicity risks due to prolonged tissue retention .

- Ethylene (C2) and trimethylene (C3) variants may offer improved solubility over longer-chain analogs, but their reduced molecular weight could compromise antimicrobial persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.